Octadecyl thioglycolate
Overview
Description
Octadecyl thioglycolate, also known as thioglycolic acid stearyl ester, is an organic compound with the molecular formula C20H40O2S. It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by a stearyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl thioglycolate is synthesized through the esterification of thioglycolic acid with stearyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of stearyl thioglycolate involves large-scale esterification processes. The reactants, thioglycolic acid and stearyl alcohol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester.
Chemical Reactions Analysis
Types of Reactions: Octadecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in stearyl thioglycolate can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Stearyl alcohol, thioglycolic acid.
Substitution: Thioethers, various derivatives depending on the electrophile used.
Scientific Research Applications
Octadecyl thioglycolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers.
Biology: It is used in the study of enzyme mechanisms and protein modifications involving thiol groups.
Industry: It is used in the production of cosmetics, particularly in hair care products, due to its ability to break disulfide bonds in hair proteins.
Mechanism of Action
The mechanism of action of stearyl thioglycolate involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction is particularly important in the context of enzyme inhibition and protein folding.
Comparison with Similar Compounds
Thioglycolic Acid: The parent compound of stearyl thioglycolate, used in similar applications but lacks the hydrophobic stearyl group.
Cetyl Thioglycolate: Another ester of thioglycolic acid with a shorter alkyl chain, used in similar applications but with different physical properties.
Ethyl Thioglycolate: A lower molecular weight ester, used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: Octadecyl thioglycolate is unique due to its long hydrophobic stearyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in cosmetics and drug delivery systems.
Properties
IUPAC Name |
octadecyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFPHLEQLLQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065005 | |
Record name | Acetic acid, mercapto-, octadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-46-9 | |
Record name | Stearyl thioglycolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10220-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecyl mercaptoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecyl thioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-mercapto-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, mercapto-, octadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Stearyl thioglycolate interact with metal surfaces, and what is the significance of its molecular orientation?
A1: Stearyl thioglycolate forms a strong chemical bond with gold surfaces through the sulfur atom in its structure []. This interaction is stronger than typical wetting or hydrogen bonding seen with other adhesives. The long stearyl (C18) hydrocarbon tail of this molecule plays a crucial role in its function. Research shows these tails tend to "self-assemble" and pack closely together on the gold surface. While the tails are oriented and tilted slightly from the surface normal, the carbonyl group appears to lie parallel to the surface []. This specific orientation likely influences how other substances, like adhesives, interact with the Stearyl thioglycolate layer. This is crucial for its application as a coupling agent, enhancing the adhesion between the metal and the adhesive.
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